molecular formula C8H9NO3 B8723528 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID

4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID

Cat. No.: B8723528
M. Wt: 167.16 g/mol
InChI Key: DQMCRCBCKFPWJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID is an organic compound with the molecular formula C8H9NO3 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include heating the mixture under reflux to facilitate the esterification process .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID involves its interaction with specific molecular targets. The methoxy and carboxylic acid groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. The compound can influence various biochemical pathways, making it a valuable tool in research and drug development .

Comparison with Similar Compounds

Uniqueness: 4-METHOXY-6-METHYLPYRIDINE-2-CARBOXYLIC ACID is unique due to the presence of both methoxy and methyl groups on the pyridine ring, which can influence its chemical reactivity and biological activity. This combination of functional groups provides distinct properties that are not observed in its analogs .

Properties

Molecular Formula

C8H9NO3

Molecular Weight

167.16 g/mol

IUPAC Name

4-methoxy-6-methylpyridine-2-carboxylic acid

InChI

InChI=1S/C8H9NO3/c1-5-3-6(12-2)4-7(9-5)8(10)11/h3-4H,1-2H3,(H,10,11)

InChI Key

DQMCRCBCKFPWJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)C(=O)O)OC

Origin of Product

United States

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